molecular formula C19H17F6N5O2 B10948495 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

Cat. No.: B10948495
M. Wt: 461.4 g/mol
InChI Key: PPJHQYJTNZAOGR-UHFFFAOYSA-N
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Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyrazolopyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include difluoromethylating agents, hydroxylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrazole rings.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s fluorinated structure is of interest due to its potential interactions with biological molecules. Fluorine atoms can enhance the compound’s stability and bioavailability, making it a candidate for drug development.

Medicine

In medicine, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings. Its fluorinated structure can impart desirable properties like chemical resistance and durability.

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone involves its interaction with specific molecular targets. The compound’s fluorine atoms and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrazoles and pyrazolopyrimidines, such as:

  • [3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][7-(trifluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone
  • [3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanol

Uniqueness

What sets [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone apart is its specific combination of functional groups and fluorine atoms, which confer unique reactivity and potential applications. Its hydroxyl group, in particular, allows for additional chemical modifications, enhancing its versatility in various fields.

Biological Activity

The compound [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is a complex organic molecule notable for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure features difluoromethyl groups and a hydroxy group that contribute to its unique biological properties. The molecular formula is C15H14F4N6OC_{15}H_{14}F_4N_6O with a molecular weight of approximately 392.3 g/mol. Its unique arrangement allows for interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₄F₄N₆O
Molecular Weight392.3 g/mol
IUPAC Name[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer cell proliferation. The proposed mechanism includes:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenases (COX) and other enzymes critical in inflammatory responses.
  • Cell Signaling Modulation : It can modulate signaling pathways leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have indicated promising anticancer properties. For instance, compounds similar to this pyrazolo derivative have shown efficacy against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values indicating significant cytotoxicity.

Anti-inflammatory Properties

Research has demonstrated that the compound exhibits anti-inflammatory effects by inhibiting key inflammatory mediators. This activity suggests potential applications in treating inflammatory diseases.

Antimicrobial Effects

Some derivatives within the same chemical family have shown antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity.

Case Studies

  • Study on Anticancer Activity :
    A study published in an oncology journal tested the compound's effects on HeLa cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, demonstrating significant potential as an anticancer agent.
  • Anti-inflammatory Study :
    Another investigation focused on the anti-inflammatory effects of similar pyrazolo compounds. The results showed a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in LPS-stimulated macrophages when treated with the compound.
  • Antimicrobial Research :
    A recent study evaluated the antimicrobial efficacy of derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL for both bacteria, suggesting its potential as an antimicrobial agent.

Properties

Molecular Formula

C19H17F6N5O2

Molecular Weight

461.4 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C19H17F6N5O2/c20-14(21)12-7-19(32,18(24)25)30(28-12)17(31)10-8-26-29-13(15(22)23)6-11(27-16(10)29)9-4-2-1-3-5-9/h1-5,8,11,13-15,18,27,32H,6-7H2

InChI Key

PPJHQYJTNZAOGR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C=NN2C1C(F)F)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O)C4=CC=CC=C4

Origin of Product

United States

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